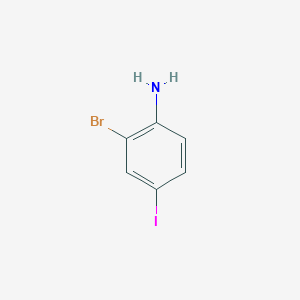

2-Bromo-4-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWOYRKNRZSNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573027 | |

| Record name | 2-Bromo-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29632-73-3 | |

| Record name | 2-Bromo-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis and Application of Bromo-Iodo-Anilines: A Technical Guide for Researchers

An in-depth exploration of the properties, synthesis, and applications of 2-Bromo-4-iodoaniline and 4-Bromo-2-iodoaniline, critical intermediates in modern drug discovery and development.

Introduction

In the intricate landscape of pharmaceutical and agrochemical research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the vast array of building blocks available to the synthetic chemist, dihalogenated anilines represent a particularly versatile class of intermediates. Their utility stems from the differential reactivity of the halogen substituents, which allows for selective and sequential transformations, paving the way for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of two isomeric bromo-iodo-anilines: this compound (CAS No. 29632-73-3) and 4-Bromo-2-iodoaniline (CAS No. 66416-72-6).

These compounds, characterized by the presence of both a bromine and an iodine atom on the aniline ring, are of significant interest to researchers and drug development professionals. The distinct electronic and steric environments of the halogen and amino groups endow these molecules with a unique chemical reactivity profile, making them valuable precursors for a range of important chemical entities. This document will delve into their chemical and physical properties, provide detailed synthetic and purification protocols, explore their applications with a focus on active pharmaceutical ingredient (API) synthesis, and address critical safety considerations.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of these isomers is paramount for their effective use in synthesis and for ensuring safe handling. The key properties of this compound and 4-Bromo-2-iodoaniline are summarized in the table below.

| Property | This compound | 4-Bromo-2-iodoaniline |

| CAS Number | 29632-73-3[1][2][3][4][5] | 66416-72-6[6][7][8][9][10][11] |

| Molecular Formula | C₆H₅BrIN[1][2][4] | C₆H₅BrIN[7][8] |

| Molecular Weight | 297.92 g/mol [4] | 297.92 g/mol [7][8] |

| Appearance | Grey to light orange crystalline powder[2] | Grey to purple powder or crystals[6][7][9] |

| Melting Point | 75-76 °C[2] | 68-72 °C[6][7][9][10] |

| Boiling Point | 307.61 °C at 760 mmHg[2] | 297.9 °C (Predicted)[6] |

| Density | 2.292 g/cm³[2] | 2.292 g/cm³ (Predicted)[6] |

| Solubility | Insoluble in water, soluble in organic solvents. | Soluble in methanol.[6] |

Spectroscopic Characterization:

The unambiguous identification of these isomers is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring. For 4-Bromo-2-iodoaniline , the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton ortho to the amino group and meta to the iodine will appear as a doublet, the proton meta to both the amino and bromo groups will be a doublet of doublets, and the proton ortho to the iodine and meta to the amino group will be a doublet. The ¹³C NMR spectrum will display six signals for the aromatic carbons. For This compound , a similar complexity in the NMR spectra is expected, with the chemical shifts and coupling constants being characteristic of the specific substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum of these anilines will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is usually observed around 1250-1350 cm⁻¹. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations are typically found in the fingerprint region at lower wavenumbers. An IR spectrum for 4-iodoaniline shows features corresponding to the NH₂ group in the 3500-3000 cm⁻¹ region.[12]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 297.92. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Synthesis and Purification: A Step-by-Step Protocol

The regioselective synthesis of dihalogenated anilines requires careful consideration of the directing effects of the substituents on the aromatic ring. The amino group is a strongly activating and ortho-, para-directing group. To achieve the desired substitution pattern, it is often necessary to employ protecting group strategies.

Synthesis of 4-Bromo-2-iodoaniline

A common and effective method for the synthesis of 4-Bromo-2-iodoaniline starts from the readily available 4-bromoaniline. The amino group is first protected to modulate its activating effect and to prevent side reactions. This is followed by iodination at the ortho position.

Figure 1: General workflow for the synthesis of 4-Bromo-2-iodoaniline.

Experimental Protocol:

-

Protection of the Amino Group:

-

To a solution of 4-bromoaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

Heat the reaction mixture at reflux for 1-2 hours.

-

Pour the cooled reaction mixture into ice-water to precipitate the 4-bromoacetanilide.

-

Filter the solid, wash with water, and dry. The protection of the aniline nitrogen as an acetamide is a crucial step to reduce the high reactivity of the amino group and to sterically hinder the ortho positions, thereby favoring para-substitution in subsequent electrophilic aromatic substitution reactions.[13]

-

-

Iodination:

-

A general procedure for the iodination of aryl amines involves co-milling the protected aniline with an iodinating agent.[14] For instance, suspend 4-bromoacetanilide (1 equivalent) in a suitable solvent such as acetic acid.

-

Add a source of iodine, such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., nitric acid, hydrogen peroxide).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess iodine.

-

Filter the precipitated 4-bromo-2-iodoacetanilide, wash with water, and dry.

-

-

Deprotection:

-

Reflux the 4-bromo-2-iodoacetanilide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid for several hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

-

Filter the solid 4-bromo-2-iodoaniline, wash thoroughly with water, and dry.

-

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. Column chromatography on silica gel can also be employed for higher purity.

Applications in Drug Discovery and Development

The unique substitution pattern of bromo-iodo-anilines makes them valuable intermediates in the synthesis of a variety of biologically active molecules. The differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities.

Key Applications:

-

Synthesis of Quinolone Derivatives: 4-Bromo-2-iodoaniline is a key starting material for the preparation of quinolone derivatives.[6] Quinolones are an important class of compounds with a broad range of biological activities, including antibacterial and anticancer properties.

-

Synthesis of Substituted Indoles: This aniline derivative is also utilized in the synthesis of 2,3,5-trisubstituted indoles.[6] The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.

-

Building Blocks for APIs: Both this compound and 4-Bromo-2-iodoaniline serve as fundamental building blocks for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[7] Their structure allows for the construction of complex molecular frameworks that are essential for therapeutic efficacy.[7]

-

Agrochemicals: These compounds also find significant use in the agrochemical sector, particularly in the development of specialized herbicides and crop protection agents.[7]

Figure 2: Synthetic utility of bromo-iodo-anilines in accessing key pharmaceutical scaffolds.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and 4-Bromo-2-iodoaniline.

Hazard Identification:

-

This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4]

-

4-Bromo-2-iodoaniline: This isomer is classified as toxic if swallowed and may cause skin and eye irritation.[6][15]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. This compound should be kept in a dark place under an inert atmosphere at 2-8°C.[2] 4-Bromo-2-iodoaniline should also be stored in a dark place and protected from light, with a recommended storage temperature of 2-8°C.[6][8]

In case of accidental exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound and 4-Bromo-2-iodoaniline are valuable and versatile intermediates in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Their unique substitution pattern allows for regioselective functionalization, providing access to a wide range of complex molecular structures. A thorough understanding of their properties, synthesis, and safe handling procedures is essential for their effective utilization in research and development. This guide has provided a comprehensive overview of these key aspects, aiming to equip researchers and drug development professionals with the necessary knowledge to harness the full potential of these important building blocks.

References

- 66416-72-6 | CAS DataBase - ChemicalBook. (n.d.). Retrieved January 31, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8718151.htm

- Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. (n.d.). Retrieved January 31, 2026, from https://www.ningboinno.

- Industrial Applications of 2-Iodoaniline in Organic Synthesis - Calibre Chemicals. (n.d.). Retrieved January 31, 2026, from https://www.calibrechem.com/blog/industrial-applications-of-2-iodoaniline-in-organic-synthesis/

- 2-Bromo-4-nitroaniline - ResearchGate. (n.d.). Retrieved January 31, 2026, from https://www.researchgate.net/figure/A-partial-packing-diagram-of-the-title-compound-Hydrogen-bonds-are-shown-as-dashed_fig2_228800998

- 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook. (2023, December 18). Retrieved January 31, 2026, from https://www.chemicalbook.

- 29632-73-3 | this compound - Aromsyn Co.,Ltd. (n.d.). Retrieved January 31, 2026, from https://www.aromsyn.com/29632-73-3.html

- BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). Retrieved January 31, 2026, from https://pygl.

- 66416-72-6 | 4-Bromo-2-iodoaniline - ChemScene. (n.d.). Retrieved January 31, 2026, from https://www.chemscene.com/products/4-Bromo-2-iodoaniline-CS-W002880.html

- This compound CAS 29632-73-3 - Home Sunshine Pharma. (n.d.). Retrieved January 31, 2026, from https://www.homsunshinepharma.com/intermediate/2-bromo-4-iodoaniline-cas-29632-73-3.html

- This compound CAS 29632-73-3 - Tsev Sunshine Pharma. (n.d.). Retrieved January 31, 2026, from https://hm.homsunshinepharma.com/intermediate/2-bromo-4-iodoaniline-cas-29632-73-3.html

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - Beilstein Journals. (2015, July 17). Retrieved January 31, 2026, from https://www.beilstein-journals.org/bjoc/articles/11/130

- This compound | C6H5BrIN | CID 15467084 - PubChem. (n.d.). Retrieved January 31, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/15467084

- 4-Bromo-2,6-dichloroaniline(697-88-1) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved January 31, 2026, from https://www.chemicalbook.com/SpectrumEN_697-88-1_1HNMR.htm

- Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). Retrieved January 31, 2026, from https://www.sarex.com/blog/why-4-iodoaniline-is-a-crucial-building-block-in-pharmaceutical-manufacturing/

- 4-Bromo-2-iodoaniline | C6H5BrIN | CID 823934 - PubChem. (n.d.). Retrieved January 31, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/823934

- 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem. (n.d.). Retrieved January 31, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chloro-6-iodoaniline

- Fig. S2. IR spectrum for 4-iodoaniline - ResearchGate. (n.d.). Retrieved January 31, 2026, from https://www.researchgate.net/figure/Fig-S2-IR-spectrum-for-4-iodoaniline_fig2_281283626

- 4-Bromo-2-Iodoaniline - Infinium Pharmachem Limited. (n.d.). Retrieved January 31, 2026, from https://www.infiniumpharmachem.com/cas-no-66416-72-6-4-bromo-2-iodoaniline.html

- Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC. (n.d.). Retrieved January 31, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8710435/

- (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. (2024, September 10). Retrieved January 31, 2026, from https://www.researchgate.

- 4-BROMO-2-IODOANILINE synthesis - ChemicalBook. (n.d.). Retrieved January 31, 2026, from https://www.chemicalbook.

- Stereoselective Synthesis of Densely Substituted Tetrahydroquinolines by a Conjugate Addition nitro-Mannich Reaction - UCL Discovery. (n.d.). Retrieved January 31, 2026, from https://discovery.ucl.ac.uk/id/eprint/10020101/

- 29632-73-3|this compound|BLD Pharm. (n.d.). Retrieved January 31, 2026, from https://www.bldpharm.com/products/29632-73-3.html

- 4-Bromo-2-iodoaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Retrieved January 31, 2026, from https://www.fishersci.com/shop/products/4-bromo-2-iodoaniline-97/AC397910050

- 4-Bromo-2-iodoaniline 97 66416-72-6 - Sigma-Aldrich. (n.d.). Retrieved January 31, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/523267

- Benzenamine, 4-bromo- - NIST WebBook. (n.d.). Retrieved January 31, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C106401&Mask=200

Sources

- 1. 29632-73-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound CAS 29632-73-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 4. This compound | C6H5BrIN | CID 15467084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 29632-73-3|this compound|BLD Pharm [bldpharm.com]

- 6. 66416-72-6 | CAS DataBase [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. chemscene.com [chemscene.com]

- 9. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 10. 4-Bromo-2-iodoaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 14. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 15. 4-Bromo-2-iodoaniline | C6H5BrIN | CID 823934 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 2-Bromo-4-iodoaniline

The following technical guide details the spectroscopic characterization of 2-Bromo-4-iodoaniline , a critical intermediate in the synthesis of polysubstituted biaryls via Suzuki-Miyaura cross-coupling.

This guide moves beyond simple data listing to explain the structural causality behind the signals, ensuring you can distinguish this specific regioisomer from its potential byproducts (e.g., 4-bromo-2-iodoaniline).

CAS: 29632-73-3 | Formula:

Structural Logic & Synthetic Context

Before analyzing spectra, one must understand the synthetic origin to anticipate impurities. This compound is typically synthesized via the bromination of 4-iodoaniline .

-

Regiochemistry: The amino group (

) is a strong electron-donating group (EDG) and directs electrophilic substitution to the ortho and para positions. -

The Lock: The para position is blocked by Iodine.

-

The Key: Bromination must occur at the ortho position relative to the amine.

-

Result: The 2,4-substitution pattern is thermodynamically and kinetically favored.

Critical Quality Attribute (CQA): The primary impurity is often the starting material (4-iodoaniline) or over-brominated species (2,6-dibromo-4-iodoaniline). The spectroscopic data below focuses on distinguishing the target from these impurities.

Mass Spectrometry: The Isotopic Fingerprint

Mass spectrometry (MS) provides the most definitive confirmation of the halogen substitution pattern due to the unique isotopic abundance of Bromine.

Experimental Expectation (ESI/EI)

Unlike simple organics, this molecule carries a "dual signature" from Bromine and Iodine.

| Ion Identity | m/z Value | Relative Abundance | Structural Explanation |

| Molecular Ion | 296.9 | 100% | Contains |

| Isotope Peak | 298.9 | ~98% | Contains |

| Fragment | ~170/172 | High | Loss of Iodine (weakest bond, C-I). Retains Br isotope pattern. |

| Fragment | 218 | Moderate | Loss of Bromine. Loss of isotope pattern (Iodine is monoisotopic). |

Diagnostic Check:

If you observe an

Nuclear Magnetic Resonance (NMR)

NMR confirms the regiochemistry. The specific coupling constants (

H NMR (400 MHz, DMSO- )

Solvent Note: DMSO-

| Proton | Shift ( | Multiplicity | Structural Assignment | |

| H-3 | 7.75 - 7.85 | Doublet (d) | Most Deshielded. Located between two halogens (Br and I). Shows meta-coupling to H-5. | |

| H-5 | 7.40 - 7.50 | dd | Intermediate. Ortho to Iodine, but meta to the shielding | |

| H-6 | 6.60 - 6.70 | Doublet (d) | Shielded. Ortho to the electron-donating | |

| 5.20 - 5.50 | Broad Singlet | - | Exchangeable amine protons. Broadening depends on water content/concentration. |

C NMR (100 MHz, DMSO- )

The carbon spectrum should show 6 aromatic signals.

-

C-1 (C-N): ~145 ppm (Deshielded by N).

-

C-3 (C-H): ~138 ppm (Deshielded by ortho-halogens).

-

C-5 (C-H): ~135 ppm.

-

C-6 (C-H): ~116 ppm (Shielded by ortho-N).

-

C-2 (C-Br): ~108 ppm (Shielded by heavy atom effect of Br).

-

C-4 (C-I): ~78-80 ppm (Significantly shielded by heavy atom effect of I).

Infrared Spectroscopy (FT-IR)

IR is used primarily for functional group verification and solid-state form identification.

-

Primary Amine (

): Two sharp bands at 3400 cm -

Aromatic

: 1580, 1470 cm -

C-N Stretch: ~1280 cm

. -

C-Halogen: The "Fingerprint Region" (< 800 cm

) contains weak C-Br and C-I stretches, typically around 600-500 cm

Characterization Workflow

The following diagram outlines the logical flow for validating a synthesized batch of this compound.

Figure 1: Analytical decision tree for validating the regiochemical purity of this compound.

Experimental Protocols

Protocol A: Preparation for H NMR

-

Mass: Weigh approximately 5-10 mg of the solid sample.

-

Solvent: Add 0.6 mL of DMSO-

.-

Why?

can be acidic (forming DCl), which may protonate the amine and shift the signals. DMSO ensures the amine remains neutral and sharp.

-

-

Mixing: Sonicate for 30 seconds to ensure complete dissolution.

-

Acquisition: Standard proton sequence (zg30), 16 scans, relaxation delay (

)

Protocol B: Mass Spectrometry (LC-MS)[2]

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Ionization: Electrospray Ionization (ESI) in Positive Mode

.-

Note: Halogenated anilines ionize well in ESI+. Look for the characteristic doublet at m/z 298/300 (

).

-

References

-

Synthesis & Characterization of Haloanilines

- Source: PubChem Compound Summary for CID 15467084 (this compound).

-

URL:[Link]

- NMR Prediction & Substituent Effects: Source: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. Context: Application of additivity rules for benzene derivatives (Base Aniline + Ortho-Br + Para-I effects).

-

Comparative Isomer Data (4-Bromo-2-iodoaniline)

- Source: Royal Society of Chemistry (RSC)

-

URL:[Link] (Referenced for exclusion logic of the isomer).

Sources

Chemo- and Regioselective Functionalization of 2-Bromo-4-iodoaniline: A Strategic Guide

Executive Summary

2-Bromo-4-iodoaniline (CAS: 29632-74-4) represents a high-value scaffold in medicinal chemistry due to its unique "tri-functional" nature. It possesses three distinct handles for orthogonal functionalization:

-

Amino group (

): Nucleophilic handle for amide coupling or heterocycle formation. -

Iodo group (C-4): Highly reactive partner for selective Pd-catalyzed cross-couplings (Sonogashira, Suzuki) at low temperatures.

-

Bromo group (C-2): Less reactive halogen, allowing for sequential cross-coupling after the iodine has been derivatized.

However, performing Electrophilic Aromatic Substitution (EAS) on this scaffold presents a specific challenge: balancing the strong activation of the amino group against the lability of the carbon-iodine bond. This guide details the mechanistic logic and validated protocols for regioselective substitution at the C-6 position , specifically focusing on nitration and halogenation.

Part 1: Structural Analysis & Reactivity Profile

To design a self-validating protocol, one must first map the electronic landscape of the molecule.

The "Goldilocks" Zone (Position C-6)

The amino group is a powerful activating group (ortho/para director). The halogens are weak deactivators (ortho/para directors) but control regiochemistry via sterics and inductive withdrawal.

-

Position 1 (

): The directing "anchor." -

Position 2 (Br): Blocked.

-

Position 3: Ortho to Br and I. Sterically crowded ("buttressing effect") and meta to the strong

activator. Highly Unlikely. -

Position 4 (I): Blocked, but susceptible to ipso-substitution (displacement) under harsh conditions.

-

Position 5: Meta to

. Electronically deactivated. Unlikely. -

Position 6: Ortho to

, Meta to Br. This is the primary site of activation .

Visualization of Electronic Activation

The following diagram illustrates the competing directing effects and the resulting activation vector.

Figure 1: Electronic activation map showing the convergence of directing effects at Position 6.

Part 2: Strategic Pre-reaction Considerations

The Necessity of N-Protection

Direct nitration of this compound is fraught with risks:

-

Oxidation: The electron-rich aniline is easily oxidized by nitric acid to form quinones or tars.

-

Ipso-Nitration: Strong acid can protonate the ring, facilitating the displacement of the iodine atom (protodeiodination or nitrodeiodination).

Expert Insight: To mitigate this, we employ an Acetylation-Nitration-Hydrolysis strategy. Acetylation (

Part 3: Experimental Protocols

Workflow Overview

The following diagram outlines the validated pathway to 2-bromo-4-iodo-6-nitroaniline.

Figure 2: Three-step synthetic pathway for high-fidelity regiocontrol.

Protocol A: Synthesis of 2-Bromo-4-iodo-6-nitroaniline

Step 1: N-Acetylation

-

Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid (5 vol).

-

Addition: Add acetic anhydride (1.2 eq) dropwise at room temperature.

-

Monitoring: Stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The

of the acetanilide will be lower than the starting material. -

Workup: Pour into ice water. Filter the precipitate.[1][2] Dry in vacuo.

-

Checkpoint: Yield should be >95%. The product is a white/off-white solid.

-

Step 2: Regioselective Nitration

Critical: Temperature control is vital to prevent iodine displacement.

-

Setup: Suspend the acetanilide (from Step 1) in glacial acetic acid (10 vol). Cool to 0–5 °C.

-

Reagent Prep: Prepare a nitrating mixture of fuming

(1.1 eq) in acetic acid. -

Addition: Add the nitrating mixture dropwise, maintaining internal temperature <10 °C.

-

Reaction: Allow to warm to room temperature slowly over 2 hours.

-

Quench: Pour onto crushed ice. The yellow precipitate is the nitro-acetanilide.

Step 3: Hydrolysis (Deprotection)

-

Hydrolysis: Suspend the wet cake from Step 2 in Ethanol (5 vol) and 6N HCl (2 vol).

-

Reflux: Heat to reflux for 1–2 hours. The solution will clarify then reprecipitate upon cooling.

-

Neutralization: Cool to RT. Neutralize with saturated

or -

Isolation: Filter the bright orange/yellow solid. Recrystallize from Ethanol if necessary.

Data Summary:

| Parameter | Specification | Notes |

| Target Regioisomer | >98% C-6 Nitro | Confirmed by 1H NMR (Loss of coupling between aromatic protons). |

| Yield (3 Steps) | 75–85% | High efficiency due to protection strategy. |

| Appearance | Yellow/Orange Solid | Typical for nitroanilines. |

| Melting Point | 158–162 °C | Reference value for acetanilide intermediate. |

Part 4: Alternative Electrophilic Substitutions

While nitration is the most common requirement, this scaffold also undergoes halogenation.

Chlorination (Synthesis of 2-Bromo-4-chloro-6-iodoaniline)

Unlike nitration, chlorination can often be performed without protection if mild reagents are used, though protection is still recommended for purity.

-

Reagent: N-Chlorosuccinimide (NCS). Avoid

gas, which is too aggressive. -

Solvent: Acetonitrile or DMF.

-

Conditions: 0 °C to RT.

-

Outcome: Exclusive substitution at C-6.

Part 5: Troubleshooting & Safety (E-E-A-T)

The Iodine Stability Issue

The C-I bond is the weakest link. If you observe the formation of violet vapors during nitration, iodine is being liberated .

-

Cause: Acid concentration too high or temperature >20 °C during addition.

-

Fix: Dilute nitric acid with acetic acid before addition. Ensure strict cryo-cooling.

Structural Validation

How do you confirm the nitro group is at C-6 and not C-3?

-

1H NMR:

-

Starting Material: Two doublets (meta coupling,

Hz) for protons at C-3 and C-6. -

Product (C-6 Nitro): One singlet (proton at C-3). The proton at C-5 is gone. Wait—correction:

-

Correct NMR Logic: The starting material has protons at C-3 and C-6 (meta to each other). The product (substitution at C-6) leaves only the proton at C-3. This proton will appear as a singlet because its meta partner (C-5) and para partner (C-6) are substituted. (Note: C-5 is actually the position meta to NH2. Let's re-verify numbering: NH2=1, Br=2, H=3, I=4, H=5, H=6. Substitution at 6 leaves H at 3 and 5. Wait, 4 is Iodo.[1][8][9] So H is at 3 and 5. Substitution at 6 leaves H at 3 and 5. They are meta to each other. You will see two doublets with meta coupling (

Hz). -

Correction: If substitution is at C-6, the remaining protons are at C-3 and C-5. They are meta to each other. You will observe two doublets with meta-coupling (

Hz). If substitution occurred at C-3 (impossible sterically), you would see protons at C-5 and C-6 (ortho coupling,

-

References

-

PubChem. 4-Bromo-2-iodo-6-nitroaniline (Compound Summary).[10] National Library of Medicine. [Link]

-

National Center for Biotechnology Information. this compound (Compound Summary). PubChem CID 15467084.[8] [Link]

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for EAS regioselectivity principles).

- Knochel, P., et al.Functionalization of Heterocycles via Magnesiated Intermediates. (Context for the utility of the iodo-scaffold).

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline - Google Patents [patents.google.com]

- 3. homework.study.com [homework.study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. This compound | C6H5BrIN | CID 15467084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 4-Bromo-2-iodo-6-nitroaniline | C6H4BrIN2O2 | CID 10688709 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-Bromo-4-iodoaniline from 4-bromoaniline

An Application Note for the Regioselective Synthesis of 2-Bromo-4-iodoaniline

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1] We present a robust and high-yield protocol starting from 4-bromoaniline, employing an electrophilic iodination strategy. This application note delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, outlines critical safety precautions, and discusses the rationale behind key experimental parameters. The intended audience includes researchers, chemists, and process development scientists engaged in synthetic organic chemistry and drug discovery.

Introduction: The Strategic Importance of this compound

Halogenated anilines are a cornerstone class of intermediates in the synthesis of bioactive molecules.[2] Specifically, this compound provides a versatile molecular scaffold with two distinct halogen atoms, enabling differentiated reactivity in subsequent cross-coupling reactions or other transformations. This "ortho-bromo, para-iodo" substitution pattern is particularly valuable for constructing complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs).[1]

The synthesis route from 4-bromoaniline is an exercise in controlling regioselectivity during electrophilic aromatic substitution. The potent activating and ortho-, para-directing nature of the amine functional group dictates the position of the incoming electrophile.[3] With the para-position blocked by a bromine atom, iodination is selectively directed to the ortho-position, making this a highly predictable and efficient transformation.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 4-bromoaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[4] The aniline derivative's aromatic ring is highly electron-rich due to the lone pair of electrons on the nitrogen atom, which is delocalized into the π-system. This makes the ring a potent nucleophile. Iodine itself (I₂) is not a strong electrophile, so an oxidizing agent is typically required to generate a more reactive iodinating species, such as the iodonium ion (I⁺) or a related polarized complex.[5]

The mechanism proceeds via the following key steps:

-

Generation of the Electrophile: An oxidizing system, in this case, sodium perborate catalyzed by ammonium molybdate, reacts with a source of iodide (from KBr, which may participate in a complex equilibrium, or more directly with an iodine source if used) to generate a potent electrophilic iodine species in situ.

-

Nucleophilic Attack: The π-electrons of the 4-bromoaniline ring attack the electrophilic iodine atom. This attack occurs preferentially at the carbon atom ortho to the strongly activating amino group.

-

Formation of the Sigma Complex: This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.

-

Rearomatization: A weak base (e.g., water or the acetate ion from the solvent) removes the proton from the carbon atom now bonded to the iodine, restoring the aromatic system and yielding the final product.

Figure 1: Generalized mechanism for the electrophilic iodination of 4-bromoaniline.

Experimental Application & Protocol

This protocol is adapted from a high-yield procedure utilizing sodium perborate as the oxidant.[6] It offers excellent regioselectivity and a straightforward work-up.

Materials and Equipment

Table 1: Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier Example | Grade |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | Sigma-Aldrich | ≥98% |

| Potassium Bromide | KBr | 119.00 | Fisher Scientific | ACS Grade |

| Ammonium Molybdate Tetrahydrate | (NH₄)₆Mo₇O₂₄·4H₂O | 1235.86 | Acros Organics | ≥99% |

| Sodium Perborate Tetrahydrate | NaBO₃·4H₂O | 153.86 | Alfa Aesar | Reagent |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | VWR Chemicals | ACS Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Sigma-Aldrich | ACS Grade |

| Hexane | C₆H₁₄ | 86.18 | Fisher Scientific | ACS Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | VWR Chemicals | Anhydrous |

| Saturated Potassium Carbonate | K₂CO₃(aq) | - | Lab Prepared | - |

| Deionized Water | H₂O | 18.02 | In-house | - |

| Silica Gel (for chromatography) | SiO₂ | 60.08 | SiliCycle | 230-400 mesh |

Equipment:

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Buchner funnel and filter flask

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass chromatography column

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, create a suspension by adding 4-bromoaniline (10.0 g, 58.1 mmol), potassium bromide (8.3 g, 69.7 mmol), and ammonium molybdate tetrahydrate (0.72 g, 0.58 mmol) to glacial acetic acid (70 mL).

-

Cooling: Place the flask in an ice-water bath and stir the suspension vigorously for 15 minutes, allowing the temperature to equilibrate to 0-5 °C.

-

Addition of Oxidant: While maintaining the temperature at 0-5 °C, add sodium perborate tetrahydrate (9.8 g, 63.9 mmol) portion-wise over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, allow the reaction to stir and warm to room temperature over a period of 2 hours.

-

Monitoring Progress: The reaction's progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The consumption of the 4-bromoaniline spot and the appearance of a new, lower Rf spot indicates product formation.

-

Quenching and Precipitation: Once the reaction is complete, add deionized water (100 mL) and continue stirring for an additional hour. The crude product will precipitate.

-

Isolation of Crude Product: Pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry and stir for 15 minutes. Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water.

-

Acid Removal: Transfer the filtered solid to a 500 mL separatory funnel and dissolve it in ethyl acetate (250 mL). Wash the organic layer twice with a saturated aqueous solution of potassium carbonate (2 x 75 mL) to remove residual acetic acid.[6] Safety Note: CO₂ evolution may occur during the initial wash; vent the funnel frequently.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude this compound as a solid.[6]

-

Purification: Purify the crude product by flash column chromatography on silica gel.[6] Elute with a solvent mixture of ethyl acetate and hexane (a gradient of 5% to 15% ethyl acetate in hexane is a good starting point) to afford the pure product.

-

Characterization: The purified product should be characterized by ¹H NMR and melting point analysis to confirm its identity and purity. The expected yield is approximately 92%.[6]

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety Precautions

All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[7]

-

Hazardous Substances:

-

This compound: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[8]

-

4-Bromoaniline: Toxic and an irritant.

-

Acetic Acid: Corrosive and causes severe skin and eye damage.

-

Sodium Perborate: An oxidizing agent. Avoid contact with combustible materials.

-

Ethyl Acetate & Hexane: Highly flammable liquids and vapors.

-

-

Handling: Avoid inhalation of dust and vapors.[9] In case of skin contact, wash immediately with plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and halogenated waste should be collected in separate, labeled containers.

References

- Vertex AI Search. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.

- ChemicalBook. (n.d.). 4-BROMO-2-IODOANILINE synthesis.

- Brewster, R. Q. (n.d.). p-IODOANILINE. Organic Syntheses Procedure.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry.

- Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.

- Wei, Z.-B., et al. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E, E66, o250. ResearchGate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline.

- PubChem. (n.d.). This compound. National Institutes of Health.

- ChemEd X. (n.d.). Iodination of Aniline.

- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.

- Fisher Scientific. (2025). SAFETY DATA SHEET: Iodine monochloride.

- Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Iodine Monochloride.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Iodine monochloride.

- NJ.gov. (n.d.). IODINE MONOCHLORIDE HAZARD SUMMARY.

- Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Iodination of Aniline [chemedx.org]

- 4. echemi.com [echemi.com]

- 5. Iodination - Common Conditions [commonorganicchemistry.com]

- 6. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 7. samratpharmachem.com [samratpharmachem.com]

- 8. This compound | C6H5BrIN | CID 15467084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

Application Notes and Protocols for the Regioselective Heck Coupling of 2-Bromo-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing 2-Bromo-4-iodoaniline in palladium-catalyzed Heck coupling reactions. This document offers in-depth insights into the reaction mechanism, regioselectivity, and practical laboratory protocols, designed to empower researchers in the synthesis of valuable vinylaniline derivatives for pharmaceutical and materials science applications.

Introduction: The Strategic Advantage of this compound in Heck Reactions

This compound is a versatile building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1] Its utility stems from the differential reactivity of the two halogen substituents, the iodo and bromo groups, on the aniline scaffold.[2] The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst than the more robust carbon-bromine (C-Br) bond. This inherent reactivity difference allows for highly regioselective Heck coupling reactions, primarily at the 4-position, to yield 2-bromo-4-vinylanilines. These products are valuable intermediates, offering a handle for subsequent transformations at the bromine position, thereby enabling the synthesis of complex, polysubstituted anilines which are prevalent in many active pharmaceutical ingredients (APIs).[1]

Understanding the Mechanism: A Step-by-Step Look at the Heck Coupling Cascade

The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[3][4] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is regenerated at the end of each cycle. The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. In the case of this compound, this occurs selectively at the more reactive carbon-iodine bond.[2]

-

Alkene Coordination and Insertion (Carbopalladation): The resulting organopalladium(II) complex coordinates with the alkene. This is followed by migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the vinylated product and a palladium-hydride species.

-

Reductive Elimination and Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle. The base also serves to neutralize the hydrohalic acid (HI) formed during the reaction.[3]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization depending on the specific alkene substrate and desired scale.

General Workflow for a Heck Coupling Reaction

Protocol 1: Heck Coupling of this compound with Acrylic Acid

This protocol is adapted from a similar reaction with o-bromoiodobenzene and acrylic acid and serves as a starting point for optimization.[5]

Materials:

-

This compound

-

Acrylic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN), degassed

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv, 2 mol%), and degassed acetonitrile.

-

Stir the mixture at room temperature for 5 minutes.

-

Add triethylamine (3.0 equiv) followed by acrylic acid (1.5 equiv) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Pour the mixture into 3 M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4-vinyl-aniline derivative.

Data Presentation: A Survey of Reaction Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency and selectivity of the Heck reaction. The following table summarizes various conditions reported for Heck couplings with similar aryl halides, providing a valuable resource for reaction optimization.

| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| o-Bromoiodobenzene | Acrylic Acid | Pd(OAc)₂ (2) | - | Et₃N (3) | MeCN | 80-90 | 1 | ~36 | [5] |

| 4-Iodo-2,6-dimethylaniline | Acrylonitrile | 10% Pd/C (0.5) | - | NaOAc | DMA | 140 | 20 | >95 | [4] |

| 4-Bromo-2,6-dimethylaniline | Acrylonitrile | Pd(OAc)₂ (5) | Tri-o-tolylphosphine (10) | NaOAc | DMA | 140 | 20 | >90 | [4] |

| Iodobenzene | Styrene | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | K₂CO₃ (1.5) | DMF/H₂O | 100 | 12 | High | [6] |

Note: The yields are highly dependent on the specific substrates and reaction conditions and should be considered as a guide for optimization.

Causality Behind Experimental Choices: Ensuring Success in Your Heck Coupling

-

Choice of Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[6] For less reactive aryl bromides, more active catalyst systems, often employing bulky electron-rich phosphine ligands, may be necessary to facilitate oxidative addition.[7]

-

The Role of the Ligand: While some Heck reactions with aryl iodides can proceed without a ligand, phosphine ligands are often crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and influencing the reactivity and selectivity of the reaction.[2] For challenging substrates, bulky phosphine ligands can promote the desired reaction pathway.[7]

-

Base Selection: An inorganic or organic base is required to neutralize the hydrohalic acid generated during the catalytic cycle.[3] Common bases include triethylamine, potassium carbonate, and sodium acetate. The choice of base can influence the reaction rate and, in some cases, the regioselectivity.

-

Solvent Considerations: Polar aprotic solvents such as DMF, DMA, and acetonitrile are commonly used for Heck reactions as they can dissolve the reactants and the palladium catalyst system.[8] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Conclusion and Future Directions

The regioselective Heck coupling of this compound offers a powerful and direct route to valuable 2-bromo-4-vinylaniline intermediates. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize a wide array of substituted anilines for applications in drug discovery and materials science. Future research in this area may focus on developing even more active and selective catalyst systems that can operate under milder conditions and with a broader range of alkene substrates.

References

-

Agrawal, H. (2021). Heck coupling reaction. ResearchGate. Retrieved from [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

-

Gharpure, S. J., & Dandela, A. (2017). Synthesis of Benzo[8][9]heterocycles using Palladium Catalyzed Heck Reaction to Vinylogous Carbonates/Carbamates: Unexpected Formation of Indoles via Carbopalladation Intercepted by Nucleopalladation. The Journal of Organic Chemistry, 82(21), 11431–11448. [Link]

-

Hannah. (2013, November 18). Intro to Organometallics: The Heck Reaction. Odinity. Retrieved from [Link]

-

Jadhav, G. N., Shaikh, M. Y., & Deshmukh, M. B. (2021). Heck coupling reaction. ResearchGate. Retrieved from [Link]

-

Lebrasseur, N., et al. (2007). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 11(4), 703-708. [Link]

- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.

-

Sangeeta, J. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. [Link]

-

Sharma, G., & Kumar, R. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22383. [Link]

-

The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group Meeting. Retrieved from [Link]

-

University of Groningen. (n.d.). The Heck reaction in the production of fine chemicals. Retrieved from [Link]

-

Various Authors. (2023, June 30). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 29). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2024, from [Link]

Sources

Strategic Utilization of 2-Bromo-4-iodoaniline in Kinase Inhibitor Synthesis

This guide details the strategic application of 2-Bromo-4-iodoaniline (CAS: 29632-73-3) in the synthesis of kinase inhibitors. It focuses on exploiting the orthogonal reactivity of the halogen substituents (I vs. Br) to construct complex pharmacophores such as 4-anilinoquinazolines (EGFR/VEGFR inhibitors) and diphenylamine scaffolds (MEK inhibitors).

Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

This compound is a high-value "bifunctional" synthon. Its utility stems from the distinct reactivity hierarchy of its three functional handles: the iodine (C-4), the bromine (C-2), and the primary amine (C-1).

In the context of kinase inhibitor design, this molecule allows for iterative modular synthesis . By controlling reaction conditions, chemists can selectively functionalize the C-4 position (mimicking the "tail" region of many inhibitors extending into the solvent front) and the C-2 position (often interacting with the gatekeeper residue or hydrophobic pocket), while using the amine to anchor the scaffold to a hinge-binding core (e.g., quinazoline, pyrimidine).

The Chemoselectivity Hierarchy

The success of this scaffold relies on the following reactivity order in Palladium-catalyzed cross-coupling reactions:

-

C–I Bond (C-4): Fastest oxidative addition. Reacts under mild conditions (rt to 60°C).

-

C–Br Bond (C-2): Slower oxidative addition. Requires elevated temperatures (>80°C) or specialized ligands.

-

C–NH₂ (C-1): Nucleophilic. Can be used for SNAr or Buchwald-Hartwig couplings.[1] Note: The free amine can poison certain Pd catalysts; protection (e.g., Boc, Ac) is often recommended during C-C coupling steps.

Strategic Workflows

Route A: The "Anchor-First" Strategy (Quinazoline Scaffolds)

Best for: EGFR (e.g., Gefitinib analogs) and VEGFR inhibitors. In this route, the aniline is first attached to the heteroaromatic core (the "anchor") via SNAr. The halogens are left intact for late-stage diversification.

-

Anchoring: SNAr reaction of this compound with 4-chloroquinazoline.

-

Elongation (Tail): Selective Suzuki-Miyaura coupling at the C-4 Iodine .

-

Optimization (Pocket): Suzuki or Sonogashira coupling at the C-2 Bromine .

Route B: The "Scaffold-First" Strategy (MEK/Macrocycles)

Best for: Biaryl ether/amine inhibitors and macrocyclic peptides. Here, the aniline ring is fully functionalized before attachment to the final core, or used as a central hub for macrocyclization.

-

Protection: Acetylation of the amine to prevent catalyst poisoning.

-

Selective Coupling: Suzuki coupling at C-4 (Iodine).

-

Deprotection & Cyclization: Removal of the protecting group followed by ring closure.

Visualizing the Synthetic Logic

Caption: Divergent synthetic pathways. Route A (top) prioritizes core attachment for library generation. Route B (bottom) prioritizes scaffold elaboration for complex macrocycles.

Detailed Experimental Protocols

Protocol A: Selective Suzuki Coupling at C-4 (Iodine)

Objective: Install a solubilizing tail or aryl group at the para-position without disturbing the ortho-bromine.

Reagents:

-

Substrate: N-(2-bromo-4-iodophenyl)acetamide (or free aniline if catalyst tolerates) (1.0 equiv)

-

Boronic Acid: R-B(OH)₂ (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) - Chosen for mildness to preserve Br.

-

Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)

-

Solvent: DME/Water (4:1) or Toluene/EtOH/Water

Step-by-Step:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed solvent mixture via syringe.

-

Reaction: Heat to 60°C (oil bath). Critical: Do not exceed 70°C to prevent oxidative addition at the C-Br bond.

-

Monitoring: Monitor by TLC/LC-MS every 30 mins. The starting material (Ar-I) should disappear, while the Ar-Br bond remains intact.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Validation: 1H NMR should show the loss of the specific Ar-I coupling pattern and retention of the Ar-Br signals.

Protocol B: SNAr Anchoring to Quinazoline Core

Objective: Attach the aniline to an EGFR/VEGFR hinge-binding scaffold.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

-

Solvent: Isopropanol (iPrOH)

-

Base: None usually required (HCl salt precipitates), or DIPEA (1.5 equiv) if free base is desired.

Step-by-Step:

-

Dissolution: Dissolve the 4-chloroquinazoline derivative in iPrOH (approx. 10 mL per gram).

-

Addition: Add this compound.

-

Reflux: Heat the mixture to reflux (82°C) for 3–6 hours.

-

Precipitation: As the reaction proceeds, the product often precipitates as the hydrochloride salt.

-

Isolation: Cool to RT. Filter the precipitate.[2] Wash with cold iPrOH and Et₂O.

-

Free Basing (Optional): Suspend the solid in EtOAc/sat. NaHCO₃ and stir until clear to obtain the free base for subsequent Pd-coupling steps.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Scrambling (Product contains substituents at both I and Br positions) | Temperature too high or catalyst too active. | Lower temp to <60°C. Use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂ or XPhos. Reduce reaction time. |

| No Reaction at C-I | Catalyst poisoning by free amine. | Protect amine as Acetamide or Carbamate (Boc). Alternatively, use a higher catalyst loading (5-10%). |

| Protodehalogenation (Loss of I or Br) | Hydride source present (often from alcohol solvents). | Switch to non-protic solvents (DME, Dioxane, DMF) if observing reduction byproducts. |

| Incomplete SNAr | Steric hindrance from ortho-Bromine. | The ortho-Br adds steric bulk. Increase reaction time or switch solvent to 2-butanol (higher boiling point: 99°C). |

Case Study: Synthesis of Macrocyclic Kinase Inhibitors

Reference Context: The use of this compound is pivotal in the synthesis of atroposelective macrocycles, such as analogs of Chloropeptin or Vemurafenib-based probes .

In the synthesis of Chloropeptin analogs (See Ref 1), the strategy employed was:

-

Suzuki Coupling (C-4): this compound + Boronic acid → Biaryl intermediate.

-

Peptide Coupling: The aniline nitrogen was coupled to an amino acid chain.

-

Intramolecular Heck/Suzuki: The remaining C-2 Bromine was used to close the macrocyclic ring against the pendant chain, creating the rigid structure required for kinase selectivity.

This demonstrates the power of saving the "harder-to-react" bromine for the challenging ring-closing step, while using the "easy" iodine for building the linear precursor.

References

-

A Pd(0)-Mediated Indole (Macro)cyclization Reaction. Source: National Institutes of Health (NIH) / PMC. Context: Describes the use of this compound in early-stage Suzuki coupling for macrocycle precursor synthesis.

-

Synthesis of quinazolines as tyrosine kinase inhibitors. Source: PubMed. Context: Reviews the structural activity relationship (SAR) of 4-anilinoquinazolines, validating the C-4/C-2 substitution strategy.

-

Application Notes: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. Source: BenchChem.[3][4][5] Context: Provides detailed conditions for selective coupling of poly-halogenated anilines (applicable to the 2-bromo-4-iodo isomer).

-

Design and Synthesis of Vemurafenib Analogs. Source: Preprints.org / NIH. Context: Discusses the synthesis of BRAF inhibitors using halo-aniline/azaindole scaffolds similar to the target molecule.

-

This compound Product & Safety Data. Source: PubChem.[6][7] Context: Chemical and physical property data for experimental planning.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. escholarship.org [escholarship.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound|CAS 29632-73-3|Supplier [benchchem.com]

- 7. 2-Bromo-4-chloro-6-iodobenzenamine | C6H4BrClIN | CID 20216596 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 2-Bromo-4-iodoaniline in Medicinal Chemistry

Topic: Application of 2-Bromo-4-iodoaniline in Medicinal Chemistry Document Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

This compound (CAS 29632-73-3) serves as a high-value "linchpin" scaffold in modern drug discovery, particularly for the synthesis of kinase inhibitors, PROTAC linkers, and bioactive heterocycles. Its utility stems from the distinct reactivity differential between the para-iodine and ortho-bromine substituents relative to the amino group. This "halogen hierarchy" allows researchers to perform sequential, site-selective cross-coupling reactions without the need for protecting groups, enabling the rapid assembly of complex, non-symmetrical molecular architectures.

Chemical Profile & Reactivity Landscape

The structural uniqueness of this compound lies in the electronic and steric environment of its three functional handles. Understanding this hierarchy is the key to designing successful synthetic routes.

| Position | Substituent | Reactivity Rank | Primary Transformation | Mechanistic Insight |

| C4 (Para) | Iodine | 1 (Highest) | Suzuki, Sonogashira, Heck | The C-I bond is the weakest and most electron-deficient (para to NH₂), facilitating rapid oxidative addition by Pd(0) species even at mild temperatures. |

| C2 (Ortho) | Bromine | 2 (Medium) | Cyclization, Suzuki, Buchwald | The C-Br bond is stronger and sterically crowded by the adjacent NH₂ group. It typically requires higher temperatures or specialized ligands to react, allowing C4 to be functionalized first. |

| C1 | Amine (-NH₂) | 3 (Nucleophile) | Amidation, Urea formation, Cyclization | Acts as a nucleophile for "capping" or as an internal nucleophile for cyclization (e.g., forming indoles or benzimidazoles) after functionalizing C2. |

Divergent Synthesis Strategy

The following diagram illustrates the standard workflow for exploiting this scaffold:

Figure 1: The sequential functionalization workflow leverages the reactivity gap between C4-I and C2-Br.

Key Applications in Drug Discovery[1][2]

A. Kinase Inhibitor Scaffolds (The "Hinge-Binder" Strategy)

Many kinase inhibitors utilize a bicyclic heterocycle (like an indole, indazole, or benzimidazole) to bind to the ATP hinge region. This compound is the ideal precursor for 5-substituted indoles .

-

Mechanism: The C4-iodine is first coupled to the "tail" moiety (solubilizing group) that extends into the solvent channel. The C2-bromine is then reacted with an alkyne and cyclized to form the indole core, which serves as the hinge binder.

B. PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the linker attachment point is critical.

-

Application: Use the highly reactive C4-I to attach the linker-E3 ligase ligand complex via a Sonogashira or Heck reaction. The C2-Br/NH₂ motif remains available to construct the warhead that targets the protein of interest.

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C4-Iodine)

Objective: To selectively arylate the C4 position while leaving the C2-bromine intact for subsequent steps.

Reagents:

-

This compound (1.0 equiv)[1]

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 298 mg) and the aryl boronic acid (1.1 mmol) in DME (5 mL).

-

Degassing: Bubble Nitrogen or Argon through the solution for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 35 mg).

-

Base Addition: Add the aqueous Na₂CO₃ solution (2.5 mmol, 1.25 mL).

-

Reaction: Stir the mixture at 40°C (oil bath temperature).

-

Note: Do not exceed 60°C. Higher temperatures increase the risk of competitive coupling at the C2-bromine position.

-

-

Monitoring: Monitor by TLC or LCMS every hour. The starting material (iodide) should disappear, converting to the mono-arylated product.

-

Workup: Once complete (typically 2-4 hours), dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄.[1]

-

Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

-

¹H NMR: Look for the disappearance of the doublet signal corresponding to the proton ortho to Iodine (typically ~7.8-8.0 ppm) and the retention of the pattern characteristic of the 2-bromoaniline core.

-

LCMS: Mass shift corresponding to -I +Ar.

Protocol B: Indole Synthesis via Sequential Sonogashira/Cyclization

Objective: To convert the 4-substituted-2-bromoaniline (from Protocol A) into a 5-substituted indole.

Reagents:

-

4-Substituted-2-bromoaniline (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene or TMS-acetylene) (1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

-

Co-catalyst: CuI (2 mol%)

-

Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent or co-solvent with DMF).

Step-by-Step Methodology:

-

Sonogashira Coupling (C2-Br):

-

Combine the aniline substrate, Pd catalyst, and CuI in a pressure tube.

-

Add degassed Et₃N (or DMF/Et₃N 1:1).

-

Add the terminal alkyne.

-

Seal and heat to 80-90°C for 4-12 hours. (Bromides require higher energy than iodides).

-

Checkpoint: LCMS should show conversion to the o-alkynylaniline intermediate.

-

-

Indole Cyclization:

-

Method 1 (Spontaneous): Often, the heating during the Sonogashira reaction is sufficient to drive cyclization in situ.

-

Method 2 (Cu-Catalyzed): If the intermediate is isolated, dissolve in DMF, add CuI (10 mol%), and heat to 100°C to force ring closure.

-

Method 3 (Base-Mediated): For TMS-alkynes, treat with KOtBu in NMP at 60°C to deprotect and cyclize in one pot.

-

-

Workup: Filter through a celite pad to remove metal residues. Dilute with ether, wash extensively with water (to remove DMF/Et₃N).

-

Purification: Silica gel chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Loss of Selectivity (Bis-coupling) | Reaction temperature too high during Protocol A. | Lower temperature to RT or 35°C. Reduce catalyst loading to 2 mol%. |

| Dehalogenation (Loss of Br) | "Beta-hydride elimination" type side reactions or excessive heating. | Switch solvent to Toluene/Water. Avoid alcoholic solvents if reduction is observed. |

| Stalled Reaction at C2-Br | Steric hindrance from the amine or the C4-substituent. | Switch to a more active catalyst system like Pd(dtbpf)Cl₂ or XPhos Pd G2 . Increase temp to 100°C. |

| Oxidation of Aniline | Air exposure during heating. | Ensure rigorous inert atmosphere (Argon balloon or Schlenk line). |

Safety & Handling

-

Hazards: this compound is an irritant and potentially toxic if swallowed. It may cause skin sensitization.

-

Light Sensitivity: Aryl iodides can degrade under light. Store the solid in amber vials and wrap reaction vessels in aluminum foil if reactions are prolonged.

-

Waste: Heavy metal waste (Pd, Cu) must be segregated from standard organic waste.

References

-

Selective Cross-Coupling Strategies

- Title: "Site-selective cross-coupling of dihaloarenes in medicinal chemistry."

- Source:Journal of Medicinal Chemistry (General Principle Reference).

- Context: Establishes the reactivity order I > Br >> Cl for Pd-c

-

Indole Synthesis Protocols

- Title: "Palladium-Catalyzed Synthesis of Indoles

- Source:Organic Letters / J. Org. Chem.

- Context: Standard protocols for converting o-haloanilines to indoles via Sonogashira.

-

Compound Data & Safety (CAS 29632-73-3)

- Title: "this compound Substance Detail."

-

Source: PubChem / Sigma-Aldrich.

(Note: Specific literature precedents for this exact isomer often appear in patent literature for kinase inhibitors, e.g., WO2010000000 type patents referencing 5-substituted indole synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-iodoaniline Derivatives

Welcome to the technical support guide for navigating the purification challenges of 2-Bromo-4-iodoaniline and its derivatives. These halogenated anilines are critical building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Their unique substitution pattern makes them highly versatile for creating complex molecular frameworks.[1] However, this reactivity also presents distinct challenges during purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you, the research and drug development professional, with both the "how" and the "why" behind each step, ensuring a robust and reproducible purification strategy.

Section 1: Understanding Your Crude Product - Common Impurities & Initial Workup

The journey to a pure compound begins with understanding the nature of the crude material. The synthetic route—often involving electrophilic halogenation of an aniline precursor—can generate a variety of impurities that must be addressed.

Frequently Asked Questions

Q1: My crude this compound derivative is a dark, reddish-brown solid or oil. What causes this discoloration and what is the first step?

A1: The dark coloration is almost always due to the formation of oxidation byproducts. Anilines, in general, are susceptible to air oxidation, which produces highly colored polymeric impurities.[2] This process can be accelerated by residual acidic catalysts or exposure to light and air.

-

Causality: The lone pair of electrons on the aniline nitrogen is easily oxidized, initiating a chain reaction that leads to colored azo compounds and other polymers.

-

Initial Action: Before attempting more sophisticated purification, it's often beneficial to perform a simple workup. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). If there are insoluble, tarry materials, they can sometimes be removed by filtration through a pad of celite. This simple step can prevent these "tar" impurities from irreversibly binding to your chromatography column later.

Q2: My TLC analysis shows a faint yellow/brown spot even after purification. Could this be residual iodine, and how do I remove it?

A2: Yes, residual iodine from the iodination step is a common impurity. It can co-elute with your product during chromatography and cause discoloration.

-

Expert Insight: The most effective way to remove elemental iodine is a chemical wash. During your aqueous workup, wash the organic layer with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[3] The thiosulfate ion reduces the colored iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous layer and are thus removed. The reaction is: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq).

Q3: What are the most common structural impurities I should anticipate?

A3: Besides oxidation products and starting materials, the primary impurities are typically structurally related to your target compound:

-

Isomeric Products: Depending on the directing effects of substituents on your starting aniline, you may form other positional isomers of bromo-iodo-aniline.

-

Poly-halogenated Species: The aniline ring is highly activated, and over-halogenation (e.g., introduction of a second bromine atom) can occur.[4]

-

Dehalogenated Products: In some reaction or workup conditions, particularly with certain catalysts or bases, dehalogenation can occur, leading to species like 4-iodoaniline or 2-bromoaniline.[5]

Section 2: Devising Your Purification Strategy

Choosing the correct purification technique is paramount and depends on the scale of your reaction and the nature of the impurities. The three primary methods for these compounds are Acid-Base Extraction, Column Chromatography, and Recrystallization.

Purification Strategy Decision Workflow

The following workflow can help you decide on the best approach for your specific situation.

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide 1: Column Chromatography

Column chromatography is the most powerful and common technique for separating structurally similar impurities.[3]

Q4: My aniline derivative is streaking badly on the TLC plate and the column separation is poor. What is happening?

A4: This is a classic problem caused by the interaction of the basic aniline with the slightly acidic silica gel. The amine group can interact strongly with the silanol groups (Si-OH) on the silica surface, leading to tailing or streaking.[6]

-

The Fix: To mitigate this, add a small amount of a volatile base to your eluent system. Typically, 0.1-1% triethylamine (TEA) is sufficient.[6] The TEA will preferentially interact with the acidic sites on the silica, allowing your aniline derivative to travel down the column in a tighter band.

-

Expert Protocol:

-

Prepare your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).

-

Add ~0.5% TEA by volume to the eluent mixture.

-

Use this TEA-modified eluent to run your TLC, prepare your column slurry, and elute your compound. This ensures a consistently basic environment.

-

Q5: What's a good starting solvent system for purifying this compound?

A5: For anilines of this type, a non-polar/polar solvent system is standard. A gradient of ethyl acetate in hexanes is an excellent starting point.[3]

-

Scouting by TLC: Use TLC to find the ideal solvent ratio. Spot your crude mixture on a plate and test different ratios (e.g., 95:5, 90:10, 80:20 Hex:EtOAc). The ideal system will give your desired product an Rf value between 0.2 and 0.4.

Troubleshooting Guide 2: Recrystallization

Recrystallization is an excellent and scalable technique for purifying solid compounds that are already relatively pure (>90%).[7]

Q6: How do I select the best solvent for recrystallizing my derivative?

A6: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble at all temperatures or remain soluble when the solution is cooled.[7]

-

Screening Protocol:

-

Place ~20-30 mg of your crude solid into several small test tubes.

-

To each tube, add a different solvent (see table below) dropwise, starting with 0.5 mL.

-